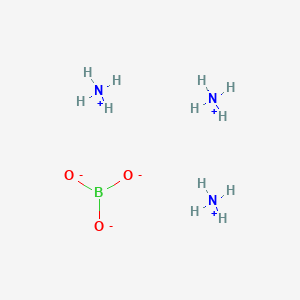
diammonium tetraborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diammonium tetraborate is an inorganic compound with the chemical formula (NH4)2B4O7. It is a colorless crystalline solid that is highly soluble in water. The compound is known for its various applications in different fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Diammonium tetraborate is typically synthesized by reacting boric acid (H3BO3) with ammonia water (NH4OH). The reaction proceeds as follows: [ \text{H3BO3} + 2\text{NH4OH} \rightarrow (\text{NH4})2\text{B4O7} + 5\text{H2O} ] This method is commonly used in both laboratory and industrial settings due to its simplicity and efficiency .
Chemical Reactions Analysis
Diammonium tetraborate undergoes various chemical reactions, including:
Hydrolysis: In aqueous alkaline conditions, it can hydrolyze to form this compound dihydrate [(NH4)2B4O5(OH)4·2H2O].
Decomposition: At high temperatures, it decomposes to produce nitrogen oxide and boron oxide.
Reaction with Acids: It reacts with strong acids to form boric acid and ammonium salts.
Common reagents and conditions used in these reactions include aqueous solutions, acidic or alkaline environments, and elevated temperatures. The major products formed from these reactions are boric acid, ammonium salts, nitrogen oxide, and boron oxide .
Scientific Research Applications
Diammonium tetraborate has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other boron compounds, such as boric acid and sodium borate.
Biology: It is utilized in the preparation of buffer solutions and as a reagent in various biochemical assays.
Mechanism of Action
The mechanism by which diammonium tetraborate exerts its effects varies depending on its application. In flame retardancy, it acts by forming a protective layer on the material’s surface, which inhibits the spread of flames. In metal surface treatment, it forms a protective coating that prevents oxidation and corrosion. The molecular targets and pathways involved in these processes include the interaction of borate ions with the material’s surface and the formation of stable boron-oxygen bonds .
Comparison with Similar Compounds
Diammonium tetraborate can be compared with other boron compounds such as:
Ammonia borane (NH3BH3): Known for its hydrogen storage capabilities.
Sodium borohydride (NaBH4): Commonly used as a reducing agent in organic synthesis.
Borax (Na2B4O7·10H2O): Widely used in cleaning products and as a flux in metallurgy.
This compound is unique due to its specific applications in flame retardancy and metal surface treatment, which are not commonly associated with the other boron compounds listed above .
Properties
CAS No. |
12007-58-8 |
|---|---|
Molecular Formula |
BH4NO+ |
Molecular Weight |
44.85 g/mol |
IUPAC Name |
triazanium;borate |
InChI |
InChI=1S/B.H3N.O/h;1H3;/p+1 |
InChI Key |
UVRJJIXFDOUXJS-UHFFFAOYSA-O |
SMILES |
B([O-])([O-])[O-].[NH4+].[NH4+].[NH4+] |
Canonical SMILES |
[B].[NH4+].[O] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















